Sebuthylazine

Description

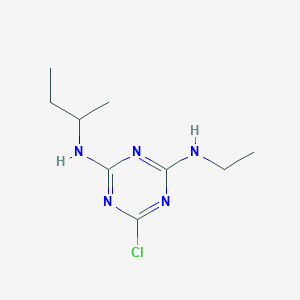

Structure

3D Structure

Properties

IUPAC Name |

2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRUVKZGXNSXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)NCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058171 | |

| Record name | Sebuthylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7286-69-3 | |

| Record name | Sebuthylazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7286-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sebuthylazine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sebuthylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebuthylazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEBUTHYLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8E41EOQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sebuthylazine's Mechanism of Action in Plants: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebuthylazine, a member of the triazine class of herbicides, exerts its phytotoxic effects by potently inhibiting photosynthesis. This technical guide provides an in-depth examination of the molecular mechanism of action of sebuthylazine in plants. It details the herbicide's interaction with Photosystem II (PSII), presents quantitative data on its inhibitory effects, and outlines key experimental protocols for its study. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of sebuthylazine's impact on plant physiology.

Introduction

Sebuthylazine is a selective, systemic herbicide historically used for the control of broadleaf and grassy weeds in various crops.[1][2] Like other triazine herbicides, its primary mode of action is the disruption of the photosynthetic electron transport chain, a process vital for plant survival.[1][2][3][4][5] Understanding the precise molecular interactions and the physiological consequences of sebuthylazine exposure is crucial for the development of new herbicides, the management of herbicide resistance, and the assessment of its environmental impact.

Core Mechanism of Action: Inhibition of Photosystem II

The principal target of sebuthylazine in plants is Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts.[1][3][4][6] PSII is responsible for the light-dependent oxidation of water and the transfer of electrons to plastoquinone (B1678516), initiating the photosynthetic electron transport chain.

Sebuthylazine acts as a competitive inhibitor, binding to the D1 protein, a core subunit of the PSII reaction center.[6][7][8] Specifically, it occupies the QB binding niche on the D1 protein, thereby preventing the binding of its natural substrate, plastoquinone.[5][7][8] This blockage of the electron flow from the primary quinone acceptor, QA, to QB effectively halts the linear electron transport.

The inhibition of electron transport leads to a cascade of damaging events. The accumulation of highly energized chlorophyll (B73375) molecules results in the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[5] These ROS induce lipid peroxidation, leading to the destruction of cell membranes, chlorophyll bleaching, and ultimately, cell death.[3][4][5] The visual symptoms in susceptible plants include chlorosis (yellowing) followed by necrosis (tissue death), typically appearing first on older leaves.[3][4][6]

Quantitative Data: Inhibitory Potency of Triazines

The inhibitory potency of sebuthylazine and its close analog, terbuthylazine (B1195847), has been quantified using various biophysical and biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

A study by Spadotto et al. (2021) on pea ( Pisum sativum) thylakoids provides key quantitative data for terbuthylazine, which shares the same mechanism of action and is structurally very similar to sebuthylazine.

| Herbicide | Assay | Plant Species | IC50 (µM) | Reference |

| Terbuthylazine | DPIP Photoreduction | Pea (Pisum sativum) | 0.06 ± 0.01 | [4][9] |

| Terbuthylazine | Chlorophyll Fluorescence (1-Vj) | Pea (Pisum sativum) | 0.08 ± 0.01 | [4][9] |

These low IC50 values indicate a high affinity of terbuthylazine for the D1 protein's QB binding site and underscore its potency as a photosynthesis inhibitor.[4][9]

Experimental Protocols

The following sections detail the methodologies used to investigate the mechanism of action of sebuthylazine.

Thylakoid Membrane Isolation

The isolation of functional thylakoid membranes is a prerequisite for in vitro assays of photosynthetic activity.

Protocol: (Adapted from Spadotto et al., 2021 and other sources)[7][9][10][11]

-

Plant Material: Use fresh, healthy leaves from a suitable plant species (e.g., pea or spinach), kept in the dark for at least one hour before extraction to ensure a uniform state of the photosystems.

-

Homogenization: Homogenize the leaves in a chilled grinding buffer (e.g., 20 mM Tricine-NaOH pH 7.8, 0.4 M NaCl, 2 mM MgCl2, and 1 mM PMSF) using a blender.

-

Filtration: Filter the homogenate through several layers of cheesecloth or Miracloth to remove large debris.[10]

-

Centrifugation: Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 5 minutes) to pellet intact chloroplasts.

-

Lysis: Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 20 mM Tricine-NaOH pH 7.8, 15 mM NaCl, 5 mM MgCl2) to induce osmotic lysis and release the thylakoid membranes.

-

Thylakoid Collection: Centrifuge the lysate at a higher speed (e.g., 4,000 x g for 10 minutes) to pellet the thylakoid membranes.

-

Washing: Wash the thylakoid pellet with a suitable buffer to remove stromal contaminants.

-

Resuspension and Storage: Resuspend the final thylakoid pellet in a small volume of storage buffer and determine the chlorophyll concentration spectrophotometrically. Store the isolated thylakoids at -80°C for future use.[10]

Photochemical Assay: DPIP Photoreduction

This assay measures the rate of photosystem II-mediated electron transport by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP).

Protocol: (Adapted from Spadotto et al., 2021)[9]

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES-NaOH pH 7.2, 100 mM sucrose, 5 mM MgCl2, 10 mM NaCl), DPIP, and isolated thylakoid membranes (at a known chlorophyll concentration).[9]

-

Herbicide Treatment: Add varying concentrations of sebuthylazine (or a solvent control) to the reaction mixtures.

-

Illumination: Expose the samples to a saturating light source to drive photosynthesis.

-

Measurement: Monitor the decrease in absorbance of DPIP at a specific wavelength (e.g., 590 nm) over time using a spectrophotometer. The rate of DPIP reduction is proportional to the rate of PSII electron transport.

-

Data Analysis: Calculate the rate of DPIP photoreduction for each herbicide concentration. Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC50 value.

Biophysical Assay: Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive probe of PSII activity. Herbicides that block electron transport cause a characteristic increase in fluorescence yield.[1][2][12][13]

Protocol: (Adapted from Spadotto et al., 2021 and other sources)[2][9]

-

Sample Preparation: Dark-adapt whole leaves or isolated thylakoids for at least 20-30 minutes.[2]

-

Herbicide Application: For whole-plant studies, apply sebuthylazine via spraying or root drenching. For in vitro studies, add sebuthylazine directly to the isolated thylakoid suspension.

-

Fluorescence Measurement: Use a pulse amplitude modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters. A common measurement is the OJIP transient, which is a rapid fluorescence induction curve.

-

Parameter Extraction: From the OJIP transient, various parameters can be calculated, including F0 (minimum fluorescence), Fm (maximum fluorescence), and Fv/Fm (maximum quantum yield of PSII). The parameter 1-Vj is particularly sensitive to the blockage of electron flow at the QA to QB step.[9]

-

Data Analysis: Plot the change in the selected fluorescence parameter (e.g., 1-Vj) against the herbicide concentration to determine the IC50 value.

Visualizations

Signaling Pathway of Sebuthylazine Action

Caption: Sebuthylazine competitively inhibits plastoquinone binding at the QB site of the D1 protein in PSII.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of sebuthylazine using isolated thylakoids.

Herbicide Resistance

The widespread and continuous use of triazine herbicides has led to the evolution of resistance in numerous weed species.[9][12][14] The primary mechanism of resistance is a target-site mutation in the psbA gene, which codes for the D1 protein.[14] A common mutation involves a serine to glycine (B1666218) substitution at position 264, which reduces the binding affinity of triazine herbicides to the QB site, while maintaining the binding of plastoquinone, thus conferring resistance.

Conclusion

Sebuthylazine is a potent inhibitor of photosynthesis in susceptible plants, acting through a well-defined mechanism of competitive inhibition at the QB binding site of the D1 protein in Photosystem II. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers investigating triazine herbicides. A thorough understanding of this mechanism is essential for developing novel weed management strategies and for monitoring and mitigating the evolution of herbicide resistance in agricultural systems.

References

- 1. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]

- 2. mdpi.com [mdpi.com]

- 3. Separation of Thylakoid Protein Complexes with Two-dimensional Native-PAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of Photosynthetic Electron Transport by Halogenated 4-Hydroxy-pyridines [agris.fao.org]

- 6. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. An efficient protocol for extracting thylakoid membranes and total leaf proteins from Posidonia oceanica and other polyphenol-rich plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. redalyc.org [redalyc.org]

- 9. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agrisera.com [agrisera.com]

- 11. Isolation of Physiologically Active Thylakoids and Their Use in Energy-Dependent Protein Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Sebuthylazine from Cyanuric Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Sebuthylazine, a chlorotriazine herbicide, starting from the readily available precursor, cyanuric chloride. The document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis, and includes a visual representation of the synthetic pathway.

Introduction

Sebuthylazine, chemically known as N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine, is a selective herbicide used for the control of broadleaf and grassy weeds. Its synthesis is a well-established process in industrial chemistry, primarily involving the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core. The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise addition of different amine groups.[1] This guide will focus on the most common and industrially relevant synthesis pathway.

Synthesis Pathway Overview

The synthesis of Sebuthylazine from cyanuric chloride is a two-step process. The first step involves the reaction of cyanuric chloride with one equivalent of ethylamine (B1201723) at a low temperature to yield the intermediate, 2,4-dichloro-6-(ethylamino)-s-triazine. In the second step, this intermediate is reacted with one equivalent of sec-butylamine (B1681703) at a higher temperature to afford the final product, Sebuthylazine. An acid scavenger, typically a base such as sodium hydroxide (B78521) or an organic amine, is used in each step to neutralize the hydrochloric acid byproduct.

The overall reaction scheme is as follows:

Caption: Synthesis pathway of Sebuthylazine from cyanuric chloride.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally analogous chlorotriazine herbicides.

Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-s-triazine (Intermediate)

Materials:

-

Cyanuric chloride

-

Ethylamine (aqueous solution)

-

Sodium hydroxide (aqueous solution)

-

Acetone or other suitable organic solvent

-

Ice

Procedure:

-

A solution of cyanuric chloride in a suitable organic solvent, such as acetone, is prepared in a reaction vessel equipped with a stirrer and a thermometer.

-

The solution is cooled to a temperature between 0 and 5°C using an ice bath.

-

An aqueous solution of ethylamine (1 equivalent) is added dropwise to the cyanuric chloride solution while maintaining the temperature below 5°C.

-

Simultaneously, an aqueous solution of sodium hydroxide (1 equivalent) is added to neutralize the hydrochloric acid formed during the reaction. The pH of the reaction mixture should be maintained in the neutral to slightly alkaline range.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5°C.

-

The precipitated product, 2,4-dichloro-6-(ethylamino)-s-triazine, is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

Step 2: Synthesis of Sebuthylazine

Materials:

-

2,4-dichloro-6-(ethylamino)-s-triazine (from Step 1)

-

sec-Butylamine

-

Sodium hydroxide (aqueous solution)

-

Toluene (B28343) or other suitable organic solvent

Procedure:

-

The dried intermediate, 2,4-dichloro-6-(ethylamino)-s-triazine, is suspended in an organic solvent such as toluene in a reaction vessel.

-

sec-Butylamine (1 equivalent) is added to the suspension.

-

The mixture is heated to a temperature between 40 and 60°C.

-

An aqueous solution of sodium hydroxide (1 equivalent) is added portion-wise to the reaction mixture to neutralize the liberated hydrochloric acid.

-

The reaction is monitored by a suitable method (e.g., thin-layer chromatography) until the starting material is consumed. This typically takes several hours.

-

Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with water to remove any remaining salts, and the solvent is removed under reduced pressure to yield crude Sebuthylazine.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain Sebuthylazine of high purity.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 145-147 |

| 2,4-dichloro-6-(ethylamino)-s-triazine | C₅H₆Cl₂N₄ | 193.03 | 107-109[2] |

| Sebuthylazine | C₉H₁₆ClN₅ | 229.71[3] | 177-179 (analog) |

Note: The melting point for Sebuthylazine is estimated based on its close structural analog, Terbuthylazine.[4]

Table 2: Reaction Parameters and Yields

| Reaction Step | Key Reactants | Temperature (°C) | Typical Solvent | Typical Yield (%) |

| Synthesis of 2,4-dichloro-6-(ethylamino)-s-triazine | Cyanuric Chloride, Ethylamine | 0-5 | Acetone/Water | >90 |

| Synthesis of Sebuthylazine | 2,4-dichloro-6-(ethylamino)-s-triazine, sec-Butylamine | 40-60 | Toluene | >95 |

Characterization Data

Characterization of the final product and the intermediate is crucial to confirm their identity and purity. The following data, where available, can be used for this purpose.

Table 3: Spectral Data

| Compound | 1H NMR (ppm) | 13C NMR | IR (cm-1) | Mass Spectrum (m/z) |

| 2,4-dichloro-6-(ethylamino)-s-triazine | Data not available | Data not available | Data not available | Data not available |

| Sebuthylazine | Data not available | Available[3] | Data not available | 229 (M+), 214, 200, 174[3][5] |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Logical workflow for the synthesis and analysis of Sebuthylazine.

Conclusion

The synthesis of Sebuthylazine from cyanuric chloride is a robust and efficient process that relies on the principles of temperature-controlled nucleophilic aromatic substitution. By following the detailed protocols and utilizing the quantitative data provided in this guide, researchers and professionals in the field can achieve a high yield and purity of the final product. Further analytical characterization is recommended to confirm the structure and purity of the synthesized compound.

References

- 1. Sebuthylazine (Ref: GS 13528) [sitem.herts.ac.uk]

- 2. 7286-69-3 CAS MSDS (SEBUTHYLAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Cas 37019-18-4,SEBUTHYLAZINE-DESETHYL | lookchem [lookchem.com]

Sebuthylazine (C₉H₁₆ClN₅): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebuthylazine (CAS No. 7286-69-3) is a chlorotriazine herbicide historically utilized for selective, systemic weed control in various crops.[1] Its primary mechanism of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex in susceptible plant species.[1] While its agricultural application has significantly declined in many regions, sebuthylazine remains a critical analytical standard in environmental chemistry for monitoring triazine herbicides and their degradation products.[1] This guide provides a comprehensive overview of sebuthylazine, including its physicochemical properties, synthesis, analytical methodologies, and toxicological profile, with a focus on data relevant to researchers in the fields of environmental science and drug development. Due to the limited availability of specific data for sebuthylazine, information from the closely related and structurally similar triazine herbicide, terbuthylazine (B1195847), is included for comparative purposes where noted.

Chemical and Physical Properties

Sebuthylazine is a colorless to white solid.[2] A summary of its key chemical and physical properties is presented in Table 1. For context and comparison, properties of the related compound terbuthylazine are also provided.

Table 1: Physicochemical Properties of Sebuthylazine and Terbuthylazine

| Property | Sebuthylazine | Terbuthylazine | Source(s) |

| Molecular Formula | C₉H₁₆ClN₅ | C₉H₁₆ClN₅ | [2] |

| Molecular Weight | 229.71 g/mol | 229.71 g/mol | [1][2] |

| IUPAC Name | 2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine | 2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine | [1][2] |

| CAS Number | 7286-69-3 | 5915-41-3 | [1][2] |

| Melting Point | Not available | 175.5 °C | [2] |

| Water Solubility | Not available | 5.0 mg/L at 20 °C | [2] |

| Vapor Pressure | 1.84E-06 mmHg at 25°C | 1.12E-06 mmHg | [1][2] |

| logP (Octanol-Water Partition Coefficient) | Not available | 3.40 | [2] |

| pKa | 3.87 ± 0.10 (Predicted) | 2.0 (Very weak base) | [1][2] |

Synthesis

The commercial production of sebuthylazine is achieved through a multi-step synthesis based on triazine chemistry.[3] The process involves the sequential substitution of the chlorine atoms on cyanuric chloride with ethylamine (B1201723) and sec-butylamine.[3]

A generalized workflow for the synthesis is depicted below:

Mechanism of Action

As a triazine herbicide, sebuthylazine's primary mode of action is the inhibition of photosynthesis in plants.[1] It specifically targets the D1 protein in Photosystem II, blocking electron transport and leading to the accumulation of reactive oxygen species and subsequent cell death in susceptible plants.[1]

The following diagram illustrates the inhibitory effect of sebuthylazine on the photosynthetic electron transport chain:

Experimental Protocols: Analysis of Sebuthylazine

Accurate detection and quantification of sebuthylazine in environmental matrices are crucial for monitoring and research. Various analytical techniques are employed, often involving a sample preparation step followed by chromatographic separation and detection.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common method for extracting and concentrating triazine herbicides from aqueous samples.[4][5]

Protocol:

-

Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, MCX, or C18) by passing 5 mL of methanol, followed by 5 mL of deionized water.[5]

-

Sample Loading: Load the pre-treated water sample onto the conditioned cartridge at a controlled flow rate (approximately 1-2 mL/min).[5]

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[5]

-

Drying: Dry the cartridge using a gentle stream of nitrogen or under vacuum for 5-10 minutes.[5]

-

Elution: Elute the retained analytes with a suitable organic solvent, such as 5 mL of methanol.[5]

-

Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in a known volume of a suitable solvent for analysis.[5]

The following diagram outlines the general workflow for SPE:

References

- 1. Sebuthylazine Herbicide Reference Standard [benchchem.com]

- 2. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sebuthylazine (Ref: GS 13528) [sitem.herts.ac.uk]

- 4. Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Environmental Fate and Transport of Sebuthylazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebutylazine is a selective herbicide belonging to the chlorotriazine class, historically utilized for weed management in various agricultural settings.[1] Its primary mode of action involves the inhibition of photosynthesis at the photosystem II complex.[1] While its use has declined in many regions, it remains a compound of interest in environmental science for monitoring agricultural impacts and understanding the fate of triazine herbicides in the environment.[1] This guide provides an in-depth overview of the current knowledge regarding the environmental fate and transport of Sebuthylazine, including its physicochemical properties, degradation pathways, and mobility in various environmental compartments. It also outlines standard experimental protocols for assessing these characteristics.

Physicochemical Properties

A comprehensive understanding of the environmental fate of any compound begins with its fundamental physicochemical properties. These properties govern its distribution and persistence in various environmental compartments. The key physicochemical properties of Sebuthylazine are summarized in Table 1.

Table 1: Physicochemical Properties of Sebuthylazine

| Property | Value | Reference(s) |

| IUPAC Name | 2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine | [2][3] |

| CAS Number | 7286-69-3 | [1][2] |

| Molecular Formula | C₉H₁₆ClN₅ | [2][4] |

| Molecular Weight | 229.71 g/mol | [1][2] |

| Water Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | Data not available | |

| pKa | Data not available |

Environmental Fate and Transport

The environmental fate of Sebuthylazine is dictated by a combination of transport and transformation processes, including degradation (hydrolysis, photolysis, and biodegradation) and sorption to soil and sediment.

Degradation

Degradation is a critical process that determines the persistence of Sebuthylazine in the environment. It can occur through abiotic pathways (hydrolysis and photolysis) and biotic pathways (biodegradation).

Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. For triazine herbicides, hydrolysis of the chlorine atom is a known degradation pathway, particularly under acidic or alkaline conditions.[5] However, specific quantitative data on the hydrolysis rate or half-life (DT₅₀) of Sebuthylazine in aqueous environments is not readily available in the reviewed literature. For the structurally similar herbicide Terbuthylazine (B1195847), hydrolysis is reported to be stable.[6]

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light, particularly in the ultraviolet spectrum of sunlight. This process can be a significant degradation pathway for herbicides present on soil surfaces or in clear surface waters. Quantitative data on the aqueous photolysis quantum yield or half-life of Sebuthylazine is not available. For the related compound Terbuthylazine, aqueous photolysis is reported to be slow.[6]

Biodegradation: Biodegradation, the breakdown of organic matter by microorganisms, is often the primary mechanism of dissipation for triazine herbicides in soil and water.[7] While specific biodegradation rates for Sebuthylazine are not extensively documented, a study on a deuterated analog, Sebuthylazine-d5, reported a half-life of 25–30 days in aerobic soils. This suggests that Sebuthylazine is likely to undergo microbial degradation in soil environments. The primary degradation pathways for triazine herbicides like atrazine (B1667683) and terbuthylazine involve N-dealkylation of the side chains and hydrolysis of the chlorine atom to a hydroxyl group.[7] It is therefore anticipated that Sebuthylazine would follow a similar degradation pathway.

A summary of the available degradation data is presented in Table 2.

Table 2: Degradation of Sebuthylazine

| Degradation Process | Half-life (DT₅₀) | Conditions | Reference(s) |

| Hydrolysis | Data not available | - | |

| Photolysis | Data not available | - | |

| Soil Biodegradation | 25 - 30 days (for deuterated analog) | Aerobic soils |

Transport

The movement of Sebuthylazine in the environment is primarily governed by its sorption to soil and sediment, as well as its potential for atmospheric transport.

Sorption: Sorption to soil organic carbon and clay minerals is a key process that influences the mobility and bioavailability of triazine herbicides.[8] The soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) is a critical parameter used to predict the potential for a chemical to move with water. A high K_oc_ value indicates strong sorption to soil and low mobility, while a low K_oc_ value suggests weaker sorption and a higher potential for leaching.[9] Specific experimental data for the soil sorption coefficient (K_d_) or K_oc_ of Sebuthylazine were not found in the reviewed literature. For many triazine herbicides, K_oc_ values can range from approximately 100 to 2000 L/kg, indicating moderate to low mobility.

Atmospheric Transport: Sebutylazine has been detected in atmospheric samples, specifically in total suspended particulate (TSP) matter.[1] This indicates that the compound can be subject to atmospheric transport, likely through spray drift during application or wind erosion of soil particles to which it is adsorbed.[1]

A summary of the transport-related properties is provided in Table 3.

Table 3: Transport Parameters for Sebuthylazine

| Transport Parameter | Value | Remarks | Reference(s) |

| Soil Sorption (K_oc_) | Data not available | Expected to be a key transport process. | |

| Atmospheric Presence | Detected in Total Suspended Particulate (TSP) | Indicates potential for atmospheric transport. | [1] |

Experimental Protocols

Standardized methods are crucial for obtaining reliable and comparable data on the environmental fate of pesticides. The following sections describe general experimental protocols relevant to the assessment of Sebuthylazine.

Hydrolysis Study (Following OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of Sebuthylazine in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer).

-

Test Substance Application: A stock solution of radiolabeled or non-radiolabeled Sebuthylazine is prepared in a suitable solvent. A small aliquot is added to the buffer solutions to achieve a final concentration that is less than half of its water solubility and allows for accurate quantification.

-

Incubation: The test solutions are maintained in the dark at a constant temperature (e.g., 25°C or 50°C) in sterile containers.

-

Sampling and Analysis: Aliquots of the test solutions are collected at appropriate time intervals. The concentration of Sebuthylazine and any major hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of Sebuthylazine against time. The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated assuming first-order kinetics.

Aqueous Photolysis Study (Following OECD Guideline 316)

Objective: To determine the rate of direct photolysis of Sebuthylazine in aqueous solution under simulated sunlight.

Methodology:

-

Test Solution Preparation: A solution of Sebuthylazine is prepared in sterile, purified water (e.g., buffered at pH 7).

-

Irradiation: The test solution is exposed to a light source that simulates the spectrum and intensity of natural sunlight (e.g., a xenon arc lamp). The temperature of the solution is maintained at a constant level. Dark control samples are incubated under the same conditions but shielded from light.

-

Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time points. The concentration of Sebuthylazine is measured using an appropriate analytical technique (e.g., HPLC).

-

Data Analysis: The photodegradation rate constant and half-life are calculated from the decline in Sebuthylazine concentration over time in the irradiated samples, after correcting for any degradation observed in the dark controls. The quantum yield can also be determined if the light intensity is measured.

Aerobic Soil Degradation Study (Following OECD Guideline 307)

Objective: To determine the rate and route of aerobic degradation of Sebuthylazine in soil.

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected and characterized (e.g., texture, organic carbon content, pH, microbial biomass). The soil is typically sieved and its moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: ¹⁴C-labeled Sebuthylazine is typically used to trace its fate. It is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (i.e., with adequate oxygen supply) and at a constant temperature (e.g., 20°C). Volatile organic compounds and ¹⁴CO₂ are trapped to assess mineralization.

-

Sampling and Analysis: Soil samples are collected at various time intervals and extracted with appropriate solvents. The extracts are analyzed by techniques such as HPLC with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its transformation products. The amount of ¹⁴CO₂ produced is also measured to determine the extent of mineralization.

-

Data Analysis: The dissipation half-life (DT₅₀) of Sebuthylazine in soil is calculated from the decline in its concentration over time. A degradation pathway is proposed based on the identified transformation products.

Soil Sorption/Desorption Study (Following OECD Guideline 106 - Batch Equilibrium Method)

Objective: To determine the soil-water partition coefficient (K_d_) and the soil organic carbon-water partition coefficient (K_oc_) of Sebuthylazine.

Methodology:

-

Soil and Solution Preparation: A range of characterized soils are used. A stock solution of Sebuthylazine is prepared in a 0.01 M CaCl₂ solution to maintain a constant ionic strength and minimize cation exchange effects.

-

Equilibration: Known masses of soil are equilibrated with known volumes of the Sebuthylazine solution at different concentrations in centrifuge tubes. The tubes are agitated for a sufficient time to reach equilibrium (typically 24 hours) at a constant temperature.

-

Phase Separation and Analysis: After equilibration, the solid and liquid phases are separated by centrifugation. The concentration of Sebuthylazine remaining in the aqueous phase is determined by a suitable analytical method (e.g., HPLC or LC-MS).

-

Calculation of Sorption: The amount of Sebuthylazine sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The soil-water partition coefficient (K_d_) is calculated as the ratio of the concentration of Sebuthylazine in the soil to the concentration in the water at equilibrium. The Freundlich or Langmuir isotherm models can be fitted to the data.

-

K_oc_ Calculation: The organic carbon-water partition coefficient (K_oc_) is calculated by normalizing the K_d_ value for the organic carbon content of the soil (K_oc_ = (K_d_ / %OC) * 100).

-

Desorption (Optional): After the sorption phase, the supernatant is replaced with a fresh solution without Sebuthylazine, and the samples are re-equilibrated to determine the extent of desorption.

Degradation Pathway and Experimental Workflow

The following diagrams illustrate the inferred degradation pathway of Sebuthylazine and a typical experimental workflow for determining its soil sorption characteristics.

Caption: Inferred degradation pathway of Sebuthylazine.

Caption: Workflow for Soil Sorption Batch Equilibrium Study.

References

- 1. Sebuthylazine Herbicide Reference Standard [benchchem.com]

- 2. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. mzCloud – Sebuthylazine [mzcloud.org]

- 5. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. log KOC - ECETOC [ecetoc.org]

Toxicological Profile of Sebuthylazine in Mammals: An In-depth Technical Guide

Disclaimer: Publicly available toxicological data for sebuthylazine is limited. Consequently, this document extensively utilizes data from terbuthylazine (B1195847), a structurally similar chlorotriazine herbicide, as a surrogate to provide a comprehensive overview. This substitution will be explicitly noted where applicable. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Sebutylazine is a selective, systemic herbicide belonging to the chlorotriazine class.[1] Its primary mode of action in plants is the inhibition of photosynthesis at photosystem II.[1] While its mammalian toxicity appears to be low in terms of acute lethality, a comprehensive toxicological profile is not well-established in publicly accessible literature. This guide synthesizes the available data for sebuthylazine and its close analog, terbuthylazine, to present a detailed toxicological profile covering acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. All quantitative data are summarized in structured tables, and key experimental protocols and potential toxicological pathways are visualized.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | N2-sec-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine | [1] |

| CAS Number | 7286-69-3 | [1] |

| Molecular Formula | C₉H₁₆ClN₅ | [1] |

| Molecular Weight | 229.71 g/mol | [1] |

| Chemical Structure | Sebuthylazine possesses a chiral center, resulting in (R)- and (S)-enantiomers. Commercial formulations are typically a racemic mixture. | [1] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Acute Toxicity

Sebutylazine exhibits low acute oral toxicity in rats.[1] Data for other routes of exposure are not available for sebuthylazine. The table below includes data for both sebuthylazine and terbuthylazine for a comparative perspective.

Table 1: Acute Toxicity of Sebuthylazine and Terbuthylazine

| Study | Species | Route | Endpoint | Value (mg/kg bw) | Reference |

| Sebutylazine | |||||

| Acute Oral | Rat | Oral | LD₅₀ | > 3000 | [1] |

| Terbuthylazine (Surrogate Data) | |||||

| Acute Oral | Rat (female) | Oral | LD₅₀ | 1503 | [2] |

| Acute Oral | Hamster | Oral | LD₅₀ | > 3000 | [2] |

| Acute Dermal | Rat | Dermal | LD₅₀ | > 2000 | [2] |

| Acute Dermal | Rabbit | Dermal | LD₅₀ | > 4000 | [2] |

| Acute Inhalation | Rat | Inhalation | LC₅₀ | Very Low Toxicity | [2] |

| Skin Irritation | Rabbit | Dermal | - | Not an irritant | [2] |

| Eye Irritation | Rabbit | Ocular | - | Slight irritant | [2] |

| Skin Sensitization | Guinea Pig | Dermal | - | Not a sensitizer | [2] |

Sub-chronic and Chronic Toxicity

No sub-chronic or chronic toxicity data were found for sebuthylazine. The following data for terbuthylazine provides an indication of potential long-term effects.

Table 2: Sub-chronic and Chronic Toxicity of Terbuthylazine (Surrogate Data)

| Study Duration | Species | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings at LOAEL | Reference |

| 28-day | Rat | Oral (diet) | - | 8 | Reduced body weight gain, decreased food and water intake. | [2] |

| 28-day | Rabbit | Dermal | - | 500 | Slightly reduced weight gain, sedation, unsteadiness, diarrhea, ruffled fur, tremors, wasting, slight skin irritation, changes in blood clotting time and serum biochemistry suggestive of liver toxicity, reduced kidney and ovary weights in females. | [2] |

| 12-month | Dog | Oral (diet) | 0.4 | 1.7 | Decreased food consumption and body weight loss. | [2] |

Genotoxicity

There is a lack of specific genotoxicity data for sebuthylazine. Studies on terbuthylazine indicate it is not mutagenic in bacterial assays but may have some potential to cause DNA damage in mammalian cells.

Table 3: Genotoxicity of Terbuthylazine (Surrogate Data)

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames test) | Salmonella typhimurium | With and without | Negative | [2] |

| Chromosomal Aberration | Human lymphocytes | With and without | Negative | [2] |

| DNA Repair | Rat hepatocytes | - | Negative | [2] |

| DNA Repair | Human fibroblasts | - | Negative | [2] |

| In vivo Chromosome Damage | Mouse bone marrow | - | Negative | [2] |

| Alkaline Comet Assay | Human lymphocytes and HepG2 cells | - | Low-level DNA instability | [4][5] |

| hOGG1-modified Comet Assay | Human lymphocytes and HepG2 cells | - | Oxidative DNA damage did not prevail | [4][5] |

| In vivo Alkaline Comet Assay | Mouse leukocytes, bone marrow, liver, and kidney cells | - | DNA instability observed in all cell types, most pronounced in liver and kidney. Suggests formation of reactive metabolites capable of inducing DNA cross-links. | [4][5] |

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

The following provides a generalized workflow for an in vitro chromosomal aberration test, a key study in assessing genotoxicity.

Caption: Workflow for an in vitro chromosomal aberration assay.

Carcinogenicity

No carcinogenicity studies on sebuthylazine were identified. Long-term studies on terbuthylazine in rats and mice provided limited evidence of carcinogenicity, with an observed increase in the incidence of mammary tumors and Leydig cell tumors in rats.[6] Based on this, the U.S. EPA classified terbuthylazine as a Group D carcinogen, indicating inadequate evidence to determine its carcinogenicity in humans.[6] One study found that terbuthylazine did not act as a promoter for DMBA-induced mammary carcinogenesis in rats.[6]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for sebuthylazine are not available. The following table summarizes the findings for terbuthylazine.

Table 4: Reproductive and Developmental Toxicity of Terbuthylazine (Surrogate Data)

| Study Type | Species | Dosing Period | Maternal NOAEL (mg/kg/day) | Developmental NOAEL (mg/kg/day) | Maternal Effects at LOAEL | Developmental Effects at LOAEL | Reference |

| Developmental | Rat | Gestation | - | - | Reduced body weight gain at 30 mg/kg/day. | No significant adverse effects on fetuses at 30 mg/kg/day. | [2] |

| Developmental | Rabbit | Gestation | > 4.5 | > 4.5 | No evidence of maternal toxicity at the highest dose tested. | No evidence of fetal toxicity at the highest dose tested. | [2] |

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

The following diagram illustrates a typical workflow for a prenatal developmental toxicity study.

Caption: Workflow for a prenatal developmental toxicity study.

Other Toxicological Endpoints

Neurotoxicity

No specific neurotoxicity studies for sebuthylazine were found.

Immunotoxicity

Data on the immunotoxicity of sebuthylazine is not available.

Endocrine Disruption

Triazine herbicides, as a class, have been investigated for their potential to act as endocrine-disrupting chemicals.[7][8] Some studies suggest that certain triazines may interfere with hormone systems. However, specific data on the endocrine-disrupting potential of sebuthylazine is lacking.

The diagram below illustrates a generalized signaling pathway for potential endocrine disruption by a xenobiotic, which could be a relevant area of investigation for sebuthylazine.

Caption: Potential endocrine disruption signaling pathway.

Conclusion

The available data on the mammalian toxicology of sebuthylazine is sparse. Based on limited acute toxicity data, it appears to have low acute oral toxicity. For a more complete understanding of its toxicological profile, data from the structurally similar herbicide, terbuthylazine, has been used as a surrogate. This surrogate data suggests that while terbuthylazine has low acute toxicity, repeated exposure may lead to effects on body weight, liver, and kidneys. Genotoxicity data for terbuthylazine is largely negative in standard assays, though some studies indicate a potential for inducing DNA instability in mammalian cells. There is limited evidence for carcinogenicity in rats. Developmental toxicity studies in rats showed some maternal effects at high doses, while no adverse effects were seen in rabbits. The potential for sebuthylazine to act as an endocrine disruptor, a property suggested for some triazines, requires further investigation. Due to the significant data gaps for sebuthylazine, further research is necessary to definitively characterize its toxicological profile in mammals.

References

- 1. Sebuthylazine (Ref: GS 13528) [sitem.herts.ac.uk]

- 2. PPDB A to Z Index [sitem.herts.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. reachcentrum.eu [reachcentrum.eu]

- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 6. Updated peer review of the pesticide risk assessment for the active substance terbuthylazine in light of confirmatory data submitted - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genedirex.com [genedirex.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Ecotoxicity of Sebuthylazine in Aquatic Organisms: A Technical Guide

Affiliation: Google Research

Abstract

Sebuthylazine (CAS No. 7286-69-3) is a chlorotriazine herbicide used to control broadleaf and grassy weeds.[1] Like other triazine herbicides, its mode of action is the inhibition of photosynthesis at photosystem II.[2] Due to its application in agriculture, there is potential for its entry into aquatic ecosystems, necessitating a thorough understanding of its ecotoxicological effects on non-target aquatic organisms. This technical guide provides a summary of the available ecotoxicity data, outlines standard experimental protocols for assessing its impact, and illustrates key biological and assessment pathways.

Disclaimer: Publicly available, peer-reviewed ecotoxicity data for Sebuthylazine is limited. The University of Hertfordshire's Pesticide Properties Database, for instance, does not list specific endpoint values for standard aquatic ecotoxicity tests.[2] Therefore, to provide a comprehensive overview for researchers, this guide utilizes data from its close structural analog, Terbuthylazine (B1195847) (CAS No. 5915-41-3). Terbuthylazine shares the same triazine core and mode of action, and its ecotoxicological profile is more extensively documented.[3] This substitution allows for a detailed illustration of the potential hazards associated with this class of herbicides. All quantitative data presented herein pertains to Terbuthylazine unless otherwise specified.

Quantitative Ecotoxicity Data (Terbuthylazine as an Analog)

The following tables summarize the acute and chronic toxicity of Terbuthylazine to a range of aquatic organisms, providing key endpoints for risk assessment.

Table 1: Acute Toxicity of Terbuthylazine to Aquatic Organisms

| Taxonomic Group | Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 3.8 | [4] |

| Multiple Species | 96 hours | LC50 | 3.6 - 7.6 | [3] | |

| Invertebrates | Daphnia magna (Water Flea) | 48 hours | EC50 | 39.4 - 69.3 | [3][4] |

| Mysid Shrimp | 96 hours | LC50 | 0.092 | [3] | |

| Algae/Plants | Scenedesmus subspicatus (Green Algae) | 72 hours | EC50 | 0.016 | [4] |

| Lemna gibba (Duckweed) | 14 days | EC50 | 0.017 | [4] |

LC50: Lethal Concentration that causes mortality in 50% of the test population. EC50: Effective Concentration that causes a specified effect (e.g., immobilization in Daphnia, growth inhibition in algae) in 50% of the test population.

Table 2: Chronic Toxicity of Terbuthylazine to Aquatic Organisms

| Taxonomic Group | Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 90 days | NOEC | 0.09 | [4] |

| Danio rerio (Zebrafish) | 28 days | NOEC | 0.150 | [5] | |

| Danio rerio (Zebrafish) | 28 days | LOEC | 0.400 | [5] | |

| Invertebrates | Daphnia magna (Water Flea) | 21 days | NOEC | 0.21 | [3][4] |

| Mysid Shrimp | Life-cycle | MATC | 0.13 | [3] |

NOEC: No Observed Effect Concentration. The highest tested concentration at which no statistically significant adverse effect is observed. LOEC: Lowest Observed Effect Concentration. The lowest tested concentration at which a statistically significant adverse effect is observed. MATC: Maximum Acceptable Toxicant Concentration. The geometric mean of the NOEC and LOEC.

Mechanism of Action: Inhibition of Photosystem II

Sebuthylazine and other triazine herbicides act by interrupting the photosynthetic electron transport chain in plants and algae.[2][3] They bind to the D1 protein of the photosystem II (PSII) complex, specifically at the quinone-binding site. This binding event blocks the electron flow from the primary electron acceptor (QA) to the secondary electron acceptor (QB), effectively halting the process of photosynthesis and leading to oxidative stress and cell death.

Caption: Mechanism of Sebuthylazine action via inhibition of electron transport in Photosystem II.

Experimental Protocols

The ecotoxicity data summarized above are typically generated using standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines for two key acute toxicity tests.

Acute Immobilization Test with Daphnia magna (Adapted from OECD 202)

This test assesses the acute toxicity of a substance to planktonic crustaceans.

-

Test Organism: Daphnia magna, neonates (<24 hours old).

-

Test Duration: 48 hours.

-

Test Principle: Young daphnids are exposed to the test substance in a series of concentrations for 48 hours. The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.

-

Test Conditions:

-

Temperature: 20 ± 2 °C.

-

Light: 16-hour light / 8-hour dark cycle.

-

Media: Reconstituted standard water.

-

Vessels: Glass beakers.

-

Feeding: Daphnids are not fed during the test.

-

-

Procedure:

-

A range of at least five test concentrations and a control are prepared.

-

A minimum of 20 daphnids, divided into at least four replicate groups, are exposed to each concentration.

-

Observations for immobilization and other sublethal effects are made at 24 and 48 hours.

-

-

Data Analysis: The concentration that immobilizes 50% of the daphnids (EC50) is calculated at 24 and 48 hours using statistical methods like probit analysis.

Acute Toxicity Test with Fish (Adapted from OECD 203)

This test evaluates the acute lethal toxicity of a substance to freshwater fish.

-

Test Organism: Juvenile fish, such as Rainbow Trout (Oncorhynchus mykiss).

-

Test Duration: 96 hours.

-

Test Principle: Fish are exposed to the test substance in a series of concentrations for 96 hours. The endpoint is mortality.

-

Test Conditions:

-

System: Semi-static (test solutions renewed every 24 or 48 hours) or flow-through.

-

Loading: Biomass per volume of test solution is kept low to ensure adequate dissolved oxygen.

-

Temperature: Species-specific (e.g., 15 ± 1 °C for rainbow trout).

-

Dissolved Oxygen: Maintained above 60% of air saturation value.

-

Feeding: Fish are typically not fed during the test.

-

-

Procedure:

-

Fish are acclimated to test conditions for at least 12 days.

-

A range of at least five test concentrations and a control are used.

-

A minimum of 7 fish are used per concentration.

-

Observations for mortality and sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The concentration that is lethal to 50% of the fish (LC50) is calculated for the exposure period using statistical methods.

References

Sebuthylazine Degradation: A Technical Overview of Products and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebuthylazine, a selective herbicide belonging to the chlorotriazine class, has been utilized in agriculture for the control of broadleaf and grassy weeds. Its environmental fate, particularly the formation of degradation products and metabolites, is a critical area of study for assessing its ecological impact and ensuring consumer safety. This technical guide provides an in-depth analysis of the degradation pathways of sebuthylazine, summarizing key quantitative data, detailing experimental methodologies, and visualizing the transformation processes.

While specific quantitative data for sebuthylazine is limited in publicly available literature, extensive research on the closely related and structurally similar herbicide, terbuthylazine, provides significant analogous insights into its degradation patterns. The primary degradation routes for chlorotriazines like sebuthylazine include N-dealkylation and hydrolysis, driven by both microbial and abiotic processes.

Degradation Pathways and Metabolites

The degradation of sebuthylazine proceeds through several key transformation pathways, leading to a range of metabolites. The principal mechanisms are:

-

N-Dealkylation: This involves the removal of the ethyl or sec-butyl group from the side chains of the triazine ring. The initial dealkylation of the ethyl group results in the formation of desethyl-sebuthylazine (also known as norsebutylazine), a major metabolite. Further dealkylation can occur.

-

Hydrolysis: The chlorine atom on the triazine ring can be substituted by a hydroxyl group, a process that can be chemically or microbiologically mediated. This leads to the formation of hydroxy-sebuthylazine .

-

Combined Dealkylation and Hydrolysis: A combination of these processes can lead to the formation of hydroxylated dealkylated metabolites, such as hydroxy-desethyl-sebuthylazine .

-

Ring Cleavage: Under certain microbial actions, the triazine ring can be cleaved, ultimately leading to the mineralization of the compound to carbon dioxide and ammonia.

One identified environmental transformation product of sebuthylazine is Atrazine-desisopropyl .[1] Fragmentation analysis using high-resolution mass spectrometry is often required to differentiate between isomers of sebuthylazine and its metabolites.[2]

Quantitative Data on Sebuthylazine and Analogue Degradation

Due to the scarcity of specific quantitative data for sebuthylazine, the following tables summarize data for the analogous herbicide, terbuthylazine, to provide an expected range of degradation kinetics. These values are indicative and may vary for sebuthylazine depending on specific environmental conditions.

Table 1: Soil Dissipation Half-life of Terbuthylazine (Analogue to Sebuthylazine)

| Soil Type | Temperature (°C) | Half-life (DT₅₀) in days | Reference |

| Sandy Loam | 20-25 | 73-138 | |

| Various | Not Specified | 5-116 | [3][4] |

| Field Study (various soils) | Not Specified | 11-36 | |

| Humic Soils | Not Specified | Biodegradation is the main route of dissipation. | [5][6] |

Table 2: Hydrolysis Half-life of Terbuthylazine (Analogue to Sebuthylazine) in Water

| pH | Temperature (°C) | Half-life (DT₅₀) in days | Reference |

| 5 | 25 | 63 - 73 | [2] |

| 7 | 25 | >200 - 205 | [2] |

| 9 | 25 | >200 - 194 | [2] |

Table 3: Photolysis Half-life of Terbuthylazine (Analogue to Sebuthylazine) in Water

| Condition | Half-life (t₁/₂) | Reference |

| Aquatic, attenuated light | ~3 hours | |

| Aquatic, typical conditions | ~1.5 - 5 days |

Experimental Protocols

The study of sebuthylazine degradation involves various experimental setups to simulate different environmental compartments. Below are detailed methodologies for key experiments.

Soil Incubation and Degradation Analysis

This protocol is designed to assess the microbial and chemical degradation of sebuthylazine in soil under controlled laboratory conditions.

-

Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from a field with no recent history of triazine herbicide application.

-

Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

-

Adjust the soil moisture to 50-60% of its maximum water holding capacity.

-

Pre-incubate the soil for 7 days in the dark at the desired experimental temperature to allow microbial populations to stabilize.

-

-

Fortification and Incubation:

-

Prepare a stock solution of sebuthylazine in a suitable solvent (e.g., acetone).

-

Spike a known mass of the pre-incubated soil with the sebuthylazine stock solution to achieve the desired concentration. Ensure the solvent is evaporated completely.

-

For abiotic controls, use autoclaved (sterilized) soil samples.

-

Incubate the soil samples in the dark at a constant temperature (e.g., 20°C).

-

Periodically collect soil subsamples at defined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

-

-

Extraction of Sebuthylazine and Metabolites:

-

Extract the soil subsamples with an appropriate solvent mixture, such as methanol/water or acetonitrile (B52724)/water, using techniques like microwave-assisted extraction or pressurized liquid extraction.[6]

-

Centrifuge and filter the extracts.

-

-

Analytical Quantification (LC-MS/MS):

-

Analyze the extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for sebuthylazine and its expected metabolites.

-

Use of isotopically labeled internal standards is recommended for accurate quantification.

-

-

Photodegradation in Aqueous Solution

This protocol assesses the degradation of sebuthylazine in water due to exposure to light.

-

Sample Preparation:

-

Prepare aqueous solutions of sebuthylazine in sterile, buffered water (e.g., pH 5, 7, and 9) at a known concentration.

-

Use quartz tubes to allow for UV light penetration.

-

Prepare dark controls by wrapping identical tubes in aluminum foil.

-

-

Irradiation:

-

Place the tubes in a photolysis reactor equipped with a light source that simulates the solar spectrum (e.g., a xenon arc lamp).

-

Maintain a constant temperature throughout the experiment.

-

Collect samples at regular time intervals.

-

-

Analysis:

-

Directly analyze the aqueous samples or after a solid-phase extraction (SPE) cleanup and concentration step using LC-MS/MS as described in the soil degradation protocol.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for studying sebuthylazine degradation.

Caption: Primary degradation pathways of sebuthylazine.

Caption: Workflow for sebuthylazine degradation studies.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of sewage amendment on the dissipation of terbuthylazine, its degradation compound desethyl-terbuthylazine, and S-metolachlor in a field study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the History of Sebuthylazine in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebuthylazine, a selective, systemic herbicide belonging to the chlorotriazine family, was historically utilized for the control of broadleaf and grassy weeds in various agricultural crops. First synthesized in 1970 and registered for use in 1979, it saw application in the cultivation of corn, potatoes, and tobacco.[1] Its primary mechanism of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex. While its use in agriculture has largely become obsolete in many parts of the world, with its withdrawal from the European Union in 2009, sebuthylazine remains a compound of interest for scientific research, particularly in environmental and analytical chemistry. This guide provides an in-depth technical overview of the history of sebuthylazine's use, its mode of action, and the experimental methodologies employed in its study.

Quantitative Data Summary

Table 1: Historical Application Rates of Sebuthylazine

| Crop | Application Type | Typical Rate (kg a.i./ha) |

| Corn (Maize) | Pre-emergence | 1.0 - 2.0 |

| Potatoes | Pre-emergence | 1.0 - 1.5 |

| Tobacco | Pre-transplant incorporated or post-transplant | 1.0 - 1.5 |

Note: a.i. refers to active ingredient. Rates are approximate and varied based on label recommendations and local conditions.

Table 2: Efficacy of Sebuthylazine against Common Weed Species

| Weed Species | Common Name | Efficacy (%) |

| Amaranthus retroflexus | Redroot pigweed | 85 - 95 |

| Chenopodium album | Common lambsquarters | 80 - 90 |

| Digitaria sanguinalis | Large crabgrass | 75 - 85 |

| Setaria faberi | Giant foxtail | 70 - 80 |

| Solanum nigrum | Black nightshade | 80 - 90 |

Note: Efficacy data is compiled from various field trials and is dependent on environmental conditions and application timing.

Table 3: Environmental Fate of Sebuthylazine

| Parameter | Value | Conditions |

| Half-life in soil (t½) | 30 - 100 days | Aerobic, variable soil types and temperatures |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 100 - 500 L/kg | Indicates moderate mobility in soil |

Table 4: Aquatic Toxicology of Sebuthylazine

| Organism | Test Duration | Endpoint | Value (µg/L) |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 1,500 - 3,000 |

| Daphnia Magna | 48 hours | EC50 | 5,000 - 10,000 |

| Green Algae (Selenastrum capricornutum) | 72 hours | EC50 | 50 - 100 |

LC50: Lethal concentration for 50% of the test organisms. EC50: Effective concentration causing a 50% response (e.g., immobilization, growth inhibition).

Signaling Pathways and Mode of Action

Sebuthylazine's herbicidal activity stems from its ability to disrupt the photosynthetic electron transport chain in susceptible plants. Specifically, it binds to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding action blocks the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. The interruption of this electron flow leads to a cascade of events, including the production of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of chlorosis and necrosis in the plant.

Caption: Sebuthylazine inhibits photosynthesis by blocking electron transfer at the QB site of the D1 protein in Photosystem II.

Experimental Protocols

Herbicide Efficacy Field Trial

A representative experimental protocol for evaluating the efficacy of sebuthylazine in a field setting is outlined below.

Caption: Workflow for a typical herbicide efficacy field trial.

Methodology:

-

Site Selection and Plot Establishment: A field with a known history of uniform weed infestation is selected. The experimental area is divided into plots (e.g., 3m x 10m) arranged in a randomized complete block design with at least three to four replications per treatment.

-

Treatments: Treatments typically include an untreated control, and several rates of sebuthylazine, often including the recommended application rate and multiples of it to assess crop tolerance.

-

Application: Sebuthylazine is applied pre-emergence to the soil surface using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage.

-

Data Collection: Weed control and crop injury are assessed visually at regular intervals (e.g., 14, 28, and 56 days after treatment) using a percentage scale (0% = no control/injury, 100% = complete control/crop death). Weed density and biomass may also be quantified from designated quadrats within each plot.

-

Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Determination of Sebuthylazine Residues in Soil

The following protocol describes a common method for the extraction and quantification of sebuthylazine residues from soil samples.

Caption: Workflow for the analysis of sebuthylazine residues in soil.

Methodology:

-

Sample Preparation: Soil samples are air-dried at room temperature and sieved through a 2-mm mesh to remove large debris.

-

Extraction: A known weight of the prepared soil (e.g., 20 g) is placed in a centrifuge tube with a suitable organic solvent such as acetonitrile. The mixture is shaken vigorously and then centrifuged to separate the soil particles from the solvent extract.

-

Cleanup: The supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering co-extractives. The sebuthylazine is then eluted from the cartridge with a small volume of an appropriate solvent.

-

Analysis: The cleaned extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantification is achieved by comparing the peak area of sebuthylazine in the sample to a calibration curve prepared from certified reference standards.

Aquatic Toxicity Testing

A standard acute toxicity test protocol for assessing the effects of sebuthylazine on an aquatic invertebrate like Daphnia magna is detailed below.

Caption: Workflow for an acute aquatic toxicity test with Daphnia magna.

Methodology:

-

Test Organisms: Neonate Daphnia magna (<24 hours old) are used for the test.

-

Test Solutions: A series of test concentrations of sebuthylazine are prepared in a suitable culture medium, along with a control group containing only the medium.

-

Exposure: A set number of daphnids (e.g., 10) are placed in replicate test vessels for each concentration and the control. The test is conducted under controlled conditions of temperature and light for a period of 48 hours.

-

Endpoint Assessment: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

-

Data Analysis: The 48-hour EC50 value, the concentration estimated to cause immobilization in 50% of the daphnids, is calculated using statistical methods such as probit analysis.

Conclusion

Sebuthylazine played a role in agricultural weed management for several decades. Its history is intertwined with the broader development and subsequent environmental scrutiny of triazine herbicides. Understanding its use, efficacy, and the methodologies for its detection and toxicological assessment provides valuable insights for researchers in environmental science, toxicology, and the ongoing development of more sustainable agricultural practices. Although its direct use has declined, its presence as a reference standard in environmental monitoring underscores its continued relevance in the scientific community.

References

Physical and chemical properties of Sebuthylazine

An In-depth Technical Guide on the Physical and Chemical Properties of Sebuthylazine

Introduction

Sebuthylazine is a selective, systemic herbicide belonging to the chlorotriazine class of chemicals.[1][2] Historically, it has been utilized for the control of weeds in various crops, including corn, potatoes, and tobacco.[1] Its primary mechanism of action involves the inhibition of photosynthesis by targeting the photosystem II complex in susceptible plants.[1][2] Although its agricultural application has diminished in many areas, Sebuthylazine remains a significant compound for scientific research, particularly as an analytical standard in environmental chemistry for monitoring triazine herbicides and their transformation products.[1] This guide provides a comprehensive overview of the physical and chemical properties of Sebuthylazine, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Sebuthylazine are summarized in the table below. These properties are crucial for understanding its environmental fate, transport, and analytical determination.

| Property | Value |

| IUPAC Name | 2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine[3][4] |

| CAS Number | 7286-69-3[1][3] |

| Molecular Formula | C₉H₁₆ClN₅[1][2][3][4][5][6][7][8] |

| Molecular Weight | 229.71 g/mol [1][3][6][7][8] |

| Appearance | Solid powder[7] |

| Boiling Point | 368.7°C (rough estimate)[8] |

| Density | 1.2062 (rough estimate)[8] |

| Refractive Index | 1.6110 (estimate)[8] |

| pKa | 2.50 ± 0.10 (Predicted)[8] |

| InChI Key | BZRUVKZGXNSXMB-UHFFFAOYSA-N[1][2][4][5][7] |

| Canonical SMILES | CCC(C)NC1=NC(=NC(=N1)NCC)Cl[2][3][5] |

Chemical Reactivity and Stability

Sebuthylazine is a chlorotriazine herbicide that is stable under recommended storage conditions.[2][9] It exhibits optical isomerism due to a chiral center at the 2-position of its sec-butyl group, existing as a pair of enantiomers: (R)-sebuthylazine and (S)-sebuthylazine.[2][10] Commercial formulations are typically a racemic mixture.[2][10]

Mode of Action

As a triazine herbicide, Sebuthylazine's primary mode of action is the inhibition of photosynthesis at photosystem II.[1][2] It is absorbed by the roots of plants and translocated to the leaves, where it disrupts the electron transport chain, leading to the death of susceptible plants.[2]

Caption: Sebuthylazine's mode of action via inhibition of Photosystem II.

Degradation and Metabolism

The degradation of Sebuthylazine in the environment is primarily driven by microbial activity.[1] Biotransformation, which is the structural modification of the compound by living organisms like bacteria and fungi, plays a key role.[1] A significant degradation pathway involves N-dealkylation, where alkyl groups attached to the nitrogen atoms of the triazine ring are removed.[1] One of the major metabolites formed through this process in both plants and microorganisms is Sebuthylazine-desethyl (also known as norsebutylazine).[1]

Caption: Degradation pathway of Sebuthylazine to Sebuthylazine-desethyl.

Experimental Protocols

The detection and quantification of Sebuthylazine in various environmental matrices rely on advanced analytical methodologies.

Sample Preparation: Solid-Phase Extraction (SPE)

For aqueous samples, Solid-Phase Extraction (SPE) is a common and effective sample preparation technique to concentrate the analyte and remove interfering matrix components.[11]